molecular formula C6H13ClN4 B7981793 2-(3,5-dimethyl-1H-1,2,4-triazol-1-yl)ethanamine hydrochloride

2-(3,5-dimethyl-1H-1,2,4-triazol-1-yl)ethanamine hydrochloride

Cat. No.: B7981793
M. Wt: 176.65 g/mol
InChI Key: UYJXFFLQEFWNBU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(3,5-Dimethyl-1H-1,2,4-triazol-1-yl)ethanamine hydrochloride is a heterocyclic compound that belongs to the class of triazoles It is characterized by the presence of a triazole ring substituted with dimethyl groups and an ethanamine side chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3,5-dimethyl-1H-1,2,4-triazol-1-yl)ethanamine hydrochloride typically involves the reaction of 3,5-dimethyl-1H-1,2,4-triazole with ethylene diamine under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent, such as ethanol or methanol, and may require the use of a catalyst to facilitate the reaction. The resulting product is then treated with hydrochloric acid to obtain the hydrochloride salt form .

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters, such as temperature, pressure, and reactant concentrations, are crucial for efficient production. The final product is typically purified through crystallization or recrystallization techniques .

Chemical Reactions Analysis

Types of Reactions

2-(3,5-Dimethyl-1H-1,2,4-triazol-1-yl)ethanamine hydrochloride can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides or hydroxylated derivatives, while substitution reactions can produce a variety of substituted triazole derivatives .

Scientific Research Applications

2-(3,5-Dimethyl-1H-1,2,4-triazol-1-yl)ethanamine hydrochloride has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-(3,5-dimethyl-1H-1,2,4-triazol-1-yl)ethanamine hydrochloride involves its interaction with specific molecular targets. The triazole ring can bind to enzymes or receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of microbial growth or modulation of metabolic pathways. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

    2-(3,5-Dimethyl-1H-1,2,4-triazol-1-yl)ethanol: Similar structure but with an ethanol side chain instead of ethanamine.

    1-(3,5-Dimethyl-1H-1,2,4-triazol-1-yl)propan-2-amine: Similar structure with a propan-2-amine side chain.

    3,5-Dimethyl-1H-1,2,4-triazole: The parent compound without the ethanamine side chain.

Uniqueness

2-(3,5-Dimethyl-1H-1,2,4-triazol-1-yl)ethanamine hydrochloride is unique due to its specific substitution pattern and the presence of the ethanamine side chain. This structural feature imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications .

Properties

IUPAC Name

2-(3,5-dimethyl-1,2,4-triazol-1-yl)ethanamine;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H12N4.ClH/c1-5-8-6(2)10(9-5)4-3-7;/h3-4,7H2,1-2H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UYJXFFLQEFWNBU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C(=N1)C)CCN.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H13ClN4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

176.65 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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